2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 476280-27-0
Cat. No.: VC7225807
Molecular Formula: C24H22N2O3S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476280-27-0 |
|---|---|
| Molecular Formula | C24H22N2O3S |
| Molecular Weight | 418.51 |
| IUPAC Name | 2-[(4-benzoylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29) |
| Standard InChI Key | CFVXUMMQZPYKPV-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N |
Introduction
2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic organic compound belonging to the benzo[b]thiophene derivatives. These compounds are well-known in medicinal chemistry for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound’s structure integrates a tetrahydrobenzo[b]thiophene core with functional groups that enhance its pharmacological potential.
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting with thiophene derivatives and incorporating benzoyl and carboxamide functionalities. Key steps include:
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Preparation of the Thiophene Core:
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Thiophene derivatives are synthesized through cyclization reactions.
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Methylation is introduced at the 5-position of the thiophene ring.
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Amidation Reaction:
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The benzoylbenzamido group is attached via an amidation reaction using benzoyl chloride and an appropriate amine.
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Optimization Parameters:
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Reaction conditions such as temperature (e.g., 60–80°C), solvent (e.g., ethanol or dichloromethane), and catalysts are optimized to improve yield and selectivity.
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Characterization
The compound is characterized using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms the molecular structure by analyzing hydrogen and carbon environments. |
| IR Spectroscopy | Identifies functional groups (e.g., amide C=O stretching). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
Biological Activities
Benzo[b]thiophene derivatives like this compound exhibit significant pharmacological properties:
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Anti-inflammatory Activity:
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The compound interacts with enzymes like cyclooxygenase (COX), reducing inflammation.
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Anticancer Potential:
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Similar compounds have shown cytotoxicity against cancer cell lines by inhibiting cell proliferation pathways.
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Analgesic Properties:
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The structure allows interaction with pain receptors, providing analgesic effects.
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Mechanism of Action
The mechanism of action for this class of compounds typically involves:
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Binding to specific enzymes or receptors (e.g., COX enzymes or DNA-binding proteins).
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Modulating biochemical pathways to achieve anti-inflammatory or anticancer effects.
Applications
This compound has potential applications in:
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Drug Development:
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As a lead compound for designing anti-inflammatory or anticancer drugs.
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Therapeutic Interventions:
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Potential use in treating inflammatory disorders or cancer.
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Research Findings
Studies on similar compounds have demonstrated:
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High efficacy in reducing inflammation in animal models.
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Promising results in cytotoxicity assays against breast cancer cell lines.
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Stability under various physiological conditions.
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